1-(3-Methylpiperidin-1-yl)butane-1,3-dione
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Overview
Description
1-(3-Methylpiperidin-1-yl)butane-1,3-dione is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a butane-1,3-dione moiety. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-(3-Methylpiperidin-1-yl)butane-1,3-dione typically involves the reaction of 3-methylpiperidine with butane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3-Methylpiperidin-1-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Scientific Research Applications
1-(3-Methylpiperidin-1-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperidin-1-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methylpiperidin-1-yl)butane-1,3-dione can be compared with other similar compounds, such as:
1-(3-Methylpiperidin-1-yl)propan-1,3-dione: Similar structure but with a shorter carbon chain.
1-(3-Methylpiperidin-1-yl)pentane-1,3-dione: Similar structure but with a longer carbon chain.
1-(3-Methylpiperidin-1-yl)hexane-1,3-dione: Similar structure but with an even longer carbon chain. The uniqueness of this compound lies in its specific balance of steric and electronic properties, which influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)butane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-4-3-5-11(7-8)10(13)6-9(2)12/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKQKFWZADYMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304589 |
Source
|
Record name | 1-(3-methylpiperidin-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92671-71-1 |
Source
|
Record name | NSC166410 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-methylpiperidin-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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